1-Hydrazinyl-4-nitroisoquinoline
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Overview
Description
1-Hydrazinyl-4-nitroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. The presence of hydrazinyl and nitro groups in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Hydrazinyl-4-nitroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Hydrazination: The nitroisoquinoline is then reacted with hydrazine hydrate to introduce the hydrazinyl group at the 1-position.
Chemical Reactions Analysis
1-Hydrazinyl-4-nitroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions include aminoisoquinolines and substituted isoquinolines .
Scientific Research Applications
1-Hydrazinyl-4-nitroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-4-nitroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
1-Hydrazinyl-4-nitroisoquinoline can be compared with other similar compounds such as:
4-Nitroisoquinoline: Lacks the hydrazinyl group and has different reactivity and biological properties.
1-Hydrazinylisoquinoline: Lacks the nitro group and has different chemical and biological activities.
Quinoline derivatives: Such as chloroquine, which has a different core structure and is used as an antimalarial drug.
The uniqueness of this compound lies in the combination of hydrazinyl and nitro groups, which impart distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
65092-52-6 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(4-nitroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-12-9-7-4-2-1-3-6(7)8(5-11-9)13(14)15/h1-5H,10H2,(H,11,12) |
InChI Key |
DVYPNVDFKWYPEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2NN)[N+](=O)[O-] |
Origin of Product |
United States |
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